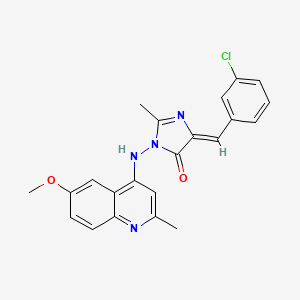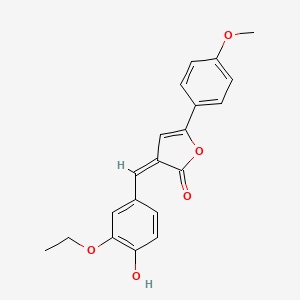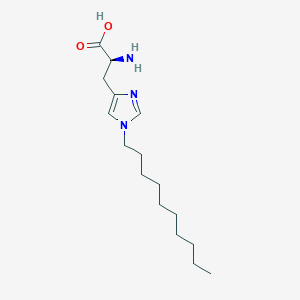
1-Decyl-L-histidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is a chiral amino acid derivative featuring an imidazole ring substituted with a decyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a multi-component reaction involving an aldehyde, an amine, and a nitrile.
Decyl Substitution: The decyl chain can be introduced via alkylation of the imidazole ring using a decyl halide under basic conditions.
Amino Acid Backbone: The amino acid backbone can be constructed through standard peptide synthesis techniques, such as the use of N-protected amino acids and subsequent deprotection.
Industrial Production Methods
Industrial production of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid may involve large-scale synthesis using automated peptide synthesizers and continuous flow reactors to ensure high yield and purity. The use of chiral catalysts or resolution techniques ensures the production of the desired enantiomer.
化学反応の分析
Types of Reactions
Oxidation: The imidazole ring can undergo oxidation reactions, forming N-oxides.
Reduction: Reduction of the imidazole ring can lead to the formation of imidazolines.
Substitution: The decyl chain can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various alkyl or aryl imidazole derivatives.
科学的研究の応用
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive peptides and peptidomimetics.
Biology: It serves as a probe for studying protein-ligand interactions due to its unique structural features.
Materials Science: The compound can be incorporated into polymers to enhance their mechanical and thermal properties.
作用機序
The mechanism of action of (S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins, modulating their activity .
類似化合物との比較
Similar Compounds
Histidine: An amino acid with an imidazole side chain, but without the decyl substitution.
Imidazole-4-acetic acid: A derivative with a carboxylic acid group at the 4-position of the imidazole ring.
Uniqueness
(S)-2-Amino-3-(1-decyl-1H-imidazol-4-yl)propanoic acid is unique due to the presence of a long decyl chain, which imparts hydrophobic properties and enhances its interaction with lipid membranes and hydrophobic pockets in proteins .
特性
CAS番号 |
189095-13-4 |
|---|---|
分子式 |
C16H29N3O2 |
分子量 |
295.42 g/mol |
IUPAC名 |
(2S)-2-amino-3-(1-decylimidazol-4-yl)propanoic acid |
InChI |
InChI=1S/C16H29N3O2/c1-2-3-4-5-6-7-8-9-10-19-12-14(18-13-19)11-15(17)16(20)21/h12-13,15H,2-11,17H2,1H3,(H,20,21)/t15-/m0/s1 |
InChIキー |
AMILYWOFKWASDI-HNNXBMFYSA-N |
異性体SMILES |
CCCCCCCCCCN1C=C(N=C1)C[C@@H](C(=O)O)N |
正規SMILES |
CCCCCCCCCCN1C=C(N=C1)CC(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


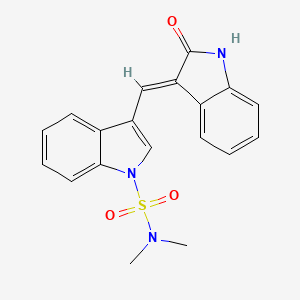

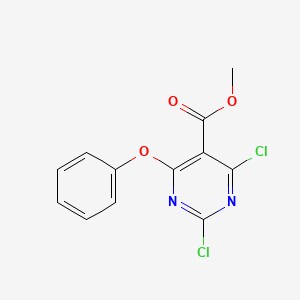
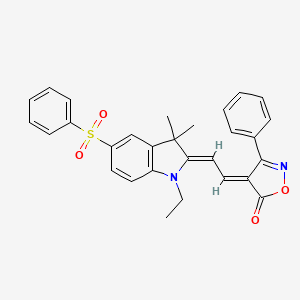
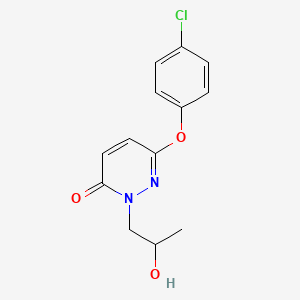
![Methyl 6-chloro-8-isopropylimidazo[1,2-b]pyridazine-2-carboxylate](/img/structure/B12922733.png)
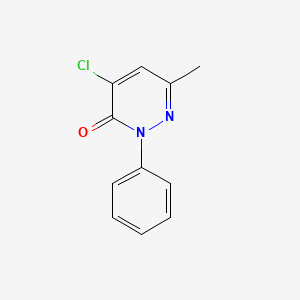
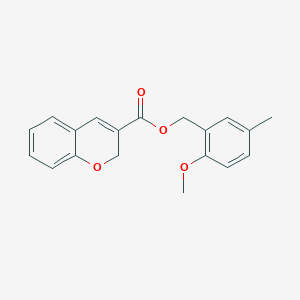
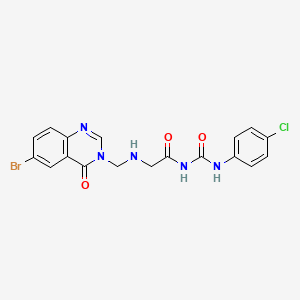
![2-Chloro-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B12922740.png)
